2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate
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Overview
Description
2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate is a complex organic compound This compound features multiple functional groups, including a phenyl ring, an oxo group, a dioxo group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate likely involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Typical synthetic routes may include:
Formation of the phenyl ring: This can be achieved through Friedel-Crafts alkylation or acylation.
Introduction of the oxo group: Oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or KMnO4.
Formation of the dioxo group: This may involve cyclization reactions.
Addition of the methylsulfanyl group: Thiolation reactions using reagents like thiols or disulfides.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The oxo and dioxo groups can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the oxo group to an alcohol using reagents like NaBH4 or LiAlH4.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, PCC, H2O2.
Reducing Agents: NaBH4, LiAlH4.
Substitution Reagents: Halogens, nucleophiles like NH3 or OH-.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Halogenated compounds, substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Studies: Investigation of its interactions with biological molecules.
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Exploration of its potential therapeutic effects.
Diagnostic Tools: Use in the development of diagnostic agents.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate would depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate: Similar compounds may include those with similar functional groups or core structures.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups in the compound makes it unique and versatile.
Its unique structure may offer distinct advantages in various applications compared to similar compounds.
Properties
Molecular Formula |
C26H29NO5S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C26H29NO5S/c1-13-4-5-15(10-14(13)2)21(28)12-32-26(31)20(8-9-33-3)27-24(29)22-16-6-7-17(19-11-18(16)19)23(22)25(27)30/h4-7,10,16-20,22-23H,8-9,11-12H2,1-3H3 |
InChI Key |
PUENTIOGXWXVIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C(CCSC)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5)C |
Origin of Product |
United States |
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